molecular formula C9H7N3O4 B1318449 3-(3-Nitrophenyl)imidazolidine-2,4-dione CAS No. 62101-56-8

3-(3-Nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B1318449
CAS No.: 62101-56-8
M. Wt: 221.17 g/mol
InChI Key: APYCGSAQAHNIQG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol It is characterized by the presence of a nitrophenyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 3-nitrobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions generally include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the imidazolidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated imidazolidine derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)imidazolidine-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazolidine ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)imidazolidine-2,4-dione
  • 3-(2-Nitrophenyl)imidazolidine-2,4-dione
  • 3-(3-Aminophenyl)imidazolidine-2,4-dione

Uniqueness

3-(3-Nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Biological Activity

3-(3-Nitrophenyl)imidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.
  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Potential for reducing inflammation has been observed.

The biological activity of this compound can be attributed to its structural features. The nitro group present in the compound is known to undergo reduction to form reactive intermediates that can interact with cellular components. This interaction can lead to various biological effects, including the modulation of signaling pathways involved in cell growth and apoptosis.

Anticancer Studies

Recent studies have focused on the anticancer properties of imidazolidine derivatives. For instance:

  • In a study involving MCF-7 breast cancer cells, compounds similar to this compound demonstrated significant antiproliferative effects with IC50 values as low as 1.02 μM, outperforming established drugs like doxorubicin and cisplatin .
  • Molecular docking studies revealed strong interactions with protein targets implicated in cancer progression, suggesting a mechanism through which these compounds exert their effects .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro assays have shown promising results:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 μg/mL
Escherichia coli15.625 μg/mL

These results indicate that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of imidazolidine derivatives has highlighted their potential in modulating inflammatory responses. For example:

  • Compounds derived from imidazolidine structures have been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation .
  • In vivo studies demonstrated that these compounds could reduce pro-inflammatory mediators and alleviate symptoms associated with inflammatory conditions .

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Case Study on Antimicrobial Efficacy :
    Another research project evaluated the antibacterial activity against multidrug-resistant strains. The findings suggested that this compound could be effective against resistant strains due to its unique mechanism of action targeting bacterial cell wall synthesis .

Properties

IUPAC Name

3-(3-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYCGSAQAHNIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589525
Record name 3-(3-Nitrophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62101-56-8
Record name 3-(3-Nitrophenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62101-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Nitrophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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